![molecular formula C22H16ClNO4 B062262 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid CAS No. 186320-13-8](/img/structure/B62262.png)
4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-chlorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of this compound involves the protection of the amine and carboxylic acid functional groups, followed by the coupling of the protected amino acid with the allyl ester. A specific synthesis pathway for a similar compound, (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(((allyloxy)carbonyl)(methyl)amino)butanoic acid, has been described.Molecular Structure Analysis
The molecular structure of this compound is complex, with a fluorenylmethoxycarbonyl (Fmoc) group attached to an amino group, which is further connected to a 2-chlorobenzoic acid moiety . The InChI and SMILES strings provide a textual representation of the compound’s structure .Scientific Research Applications
Peptide Chemistry and Solid-Phase Synthesis
N-Fmoc-4-amino-2-chlorobenzoic acid is commonly employed in peptide chemistry. It serves as a building block for solid-phase peptide synthesis (SPPS). Researchers use it to create peptide sequences by coupling it with other amino acids on a solid support (such as resin). The N-Fmoc protecting group ensures controlled stepwise assembly of peptides, allowing for efficient and selective peptide elongation .
Weinreb Amides Synthesis
Weinreb amides are versatile compounds with broad applicability. N-Fmoc-4-amino-2-chlorobenzoic acid can be converted into N-Fmoc α-amino/peptidyl Weinreb amides. These amides are useful intermediates for various transformations. They react with nucleophiles, undergo selective reduction to aldehydes, and participate in ketone synthesis via Grignard reactions. In peptide chemistry, they provide N-protected amino aldehydes, which are crucial for chemo-selective transformations .
Click Chemistry and Acetylene Synthesis
The compound plays a role in click chemistry, a powerful tool for bioconjugation and material science. By incorporating N-Fmoc-4-amino-2-chlorobenzoic acid into acetylene-containing molecules, researchers can create starting materials for click reactions. These reactions enable efficient and specific bioconjugation, drug delivery, and material functionalization .
Chiral Stationary Phases in Liquid Chromatography
Chiral stationary phases (CSPs) are essential for enantioselective separations in liquid chromatography. N-Fmoc-4-amino-2-chlorobenzoic acid derivatives have been explored as CSPs. They exhibit chiral recognition properties, allowing for the separation of enantiomers in complex mixtures. Researchers have used these CSPs to analyze chiral compounds, including pharmaceuticals and natural products .
Antiviral Drug Development
While not directly studied for antiviral activity, the compound’s structural features make it interesting for drug development. Researchers could explore modifications to enhance antiviral properties. For instance, the development of new antiviral compounds against variola virus (smallpox) could benefit from derivatives of N-Fmoc-4-amino-2-chlorobenzoic acid .
Linker in Solid-Phase Peptide Synthesis Resins
N-Fmoc-4-amino-2-chlorobenzoic acid serves as a rigid linker in preparing solid-phase peptide synthesis resins. When coupled with resins like Rink amide resin, it facilitates peptide elongation and purification. Researchers use this linker to create peptide libraries and study structure-activity relationships .
properties
IUPAC Name |
2-chloro-4-(9H-fluoren-9-ylmethoxycarbonylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClNO4/c23-20-11-13(9-10-18(20)21(25)26)24-22(27)28-12-19-16-7-3-1-5-14(16)15-6-2-4-8-17(15)19/h1-11,19H,12H2,(H,24,27)(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXXAGPZCPKDNHU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC(=C(C=C4)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70590509 |
Source
|
Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
186320-13-8 |
Source
|
Record name | 2-Chloro-4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70590509 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.